molecular formula C23H18ClN3O3 B6546481 2-(4-chlorophenoxy)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide CAS No. 903263-93-4

2-(4-chlorophenoxy)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide

Cat. No.: B6546481
CAS No.: 903263-93-4
M. Wt: 419.9 g/mol
InChI Key: YZKKJINOEMOCMK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group and a quinazolinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the chlorophenoxy acetic acid derivative and the quinazolinone core. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification processes to achieve high yields and purity. The use of continuous flow chemistry and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of specific functional groups to simpler forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition, receptor binding, or as a tool in molecular biology experiments.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. It may serve as a lead compound for the design of new therapeutic agents targeting specific diseases.

Industry

In industry, this compound could be used in the production of agrochemicals, pharmaceuticals, or other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenoxyacetic acid: : A herbicide with a similar chlorophenoxy group.

  • 2,4-Dichlorophenoxyacetic acid: : Another herbicide with two chlorine atoms on the benzene ring.

  • 2,4,5-Trichlorophenoxyacetic acid: : A herbicide with three chlorine atoms on the benzene ring.

Uniqueness

2-(4-chlorophenoxy)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is unique due to its combination of the chlorophenoxy group and the quinazolinone moiety

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-15-25-21-5-3-2-4-20(21)23(29)27(15)18-10-8-17(9-11-18)26-22(28)14-30-19-12-6-16(24)7-13-19/h2-13H,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKKJINOEMOCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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